molecular formula C8H12N2O B099849 (2-Ethoxyphenyl)hydrazine CAS No. 17672-29-6

(2-Ethoxyphenyl)hydrazine

Cat. No.: B099849
CAS No.: 17672-29-6
M. Wt: 152.19 g/mol
InChI Key: GWJSCRPGAMICGI-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)hydrazine is an aromatic hydrazine derivative characterized by a hydrazine group (-NH-NH₂) attached to a phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the ortho position. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of hydrazones, heterocycles, and coordination complexes. The ethoxy group enhances electron density on the aromatic ring, influencing reactivity in condensation and cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethoxyphenyl)hydrazine can be synthesized through the reaction of 2-ethoxyaniline with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows: [ \text{C8H11NO} + \text{N2H4} \rightarrow \text{C8H12N2O} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

(2-Ethoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups :

  • Phenylhydrazine : Lacks substituents on the phenyl ring, leading to moderate reactivity. It is widely used in the synthesis of indoles and Fischer hydrazones but is less stable under oxidative conditions .
  • (2-Ethoxyphenyl)hydrazine: The ethoxy group acts as an electron-donating substituent, increasing nucleophilicity at the hydrazine moiety. This enhances yields in reactions with carbonyl compounds (e.g., 94% yield in phthalazinone synthesis for electron-donating aryl hydrazines vs. lower yields for electron-withdrawing analogs) .
  • (4-Hydroxymethylphenyl)hydrazine: A naturally occurring derivative found in mushrooms, this compound exhibits carcinogenicity due to metabolic activation. The hydroxymethyl group introduces steric hindrance and redox activity, contrasting with the ethoxy group’s electronic effects .

Table 1: Substituent Effects on Key Reactions

Compound Substituent Reactivity (Yield %) Stability Under Oxygen
Phenylhydrazine None Moderate (70–80%) Low
This compound -OCH₂CH₃ High (≥90%) Moderate
(4-Nitrophenyl)hydrazine -NO₂ Low (50–60%) High

Toxicity and Metabolic Pathways

  • This compound: Limited direct toxicity data exist, but alkylated hydrazines generally show hepatotoxicity and neurotoxicity via cytochrome P450-mediated metabolic activation .
  • 1,1-Dimethylhydrazine (UDMH) : A rocket fuel derivative, UDMH is highly toxic, causing seizures and hyperammonemia. Its toxicity contrasts with aryl hydrazines, which are less volatile but still mutagenic .
  • Agaritine (4-hydroxymethylphenylhydrazine derivative): Metabolized into carcinogenic diazonium ions, highlighting the risk profile shared with other hydrazines .

Thermal and Oxidative Stability

  • This compound is more stable than aliphatic hydrazines (e.g., hydrazine sulfate) but less stable than nitro-substituted derivatives. Autoxidation is mitigated under acidic conditions, similar to other aryl hydrazines .
  • Diphenylpicrylhydrazyl (DPPH) : A stable radical analog, DPPH undergoes fragmentation under radiation, whereas ethoxy-substituted hydrazines favor condensation over radical pathways .

Biological Activity

(2-Ethoxyphenyl)hydrazine is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

This compound can be synthesized through the reaction of 2-ethoxybenzaldehyde with hydrazine monohydrate. The reaction typically occurs in an ethanolic solution, yielding a product characterized by various spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A notable study evaluated several hydrazone derivatives, including those derived from this compound, against various bacterial strains. The results indicated significant antibacterial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8eSalmonella typhi8.00 ± 0.54 µM
8fEscherichia coli8.21 ± 0.83 µM
8cBacillus subtilis8.56 ± 0.63 µM
8cStaphylococcus aureus8.86 ± 0.29 µM

These findings suggest that this compound derivatives can serve as effective antibacterial agents, with some exhibiting activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been explored extensively. A study reported that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cell death.
  • Enzyme Inhibition : Some studies have shown that derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation, such as α-glucosidase.
  • Interference with DNA Synthesis : Hydrazone compounds may interact with DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

A case study involving the synthesis and biological evaluation of several hydrazone derivatives highlighted the effectiveness of this compound in inhibiting bacterial growth and cancer cell proliferation. The study utilized a range of assays to determine the MIC against bacterial strains and IC50 values against cancer cell lines, demonstrating significant efficacy.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2-Ethoxyphenyl)hydrazine derivatives (e.g., hydrazones) in organic chemistry?

Hydrazones can be synthesized via condensation reactions between this compound and carbonyl compounds. A common protocol involves dissolving the hydrazine in ethanol (95%), adding an aldehyde/ketone (e.g., benzaldehyde), and refluxing for 1–2 hours. The reaction is monitored via TLC or NMR for hydrazone formation . Optimization of solvent polarity and temperature can improve yields.

Q. How can researchers quantify this compound concentrations in solution during kinetic studies?

Spectrophotometric methods using potassium permanganate reduction are effective. Hydrazine reduces permanganate (absorbance maxima at 526–546 nm), with molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹. Calibration curves at these wavelengths enable precise quantification. Interference from other reductants (e.g., ascorbic acid) must be controlled via masking agents .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to flammability and potential carcinogenicity, strict precautions are required:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Store in airtight containers away from oxidizers and heat sources.
  • Follow GHS guidelines (Signal Word: Danger; Hazard Statements: H228, H351) .
  • Emergency protocols for spills should include neutralization with dilute acetic acid.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound catalysts for metathesis reactions?

Density functional theory (DFT) studies, such as M05-2X/6-31G(d), can map reaction pathways and identify rate-determining steps (e.g., cycloreversion barriers). For example, substituting [2.2.1]-hydrazine catalysts with [2.2.2]-bicyclic analogs lowers activation energy by 15–20 kcal/mol, enhancing reactivity. Computational screening of substituent effects (e.g., ethoxy vs. methyl groups) optimizes catalyst efficiency .

Q. What factors influence the catalytic decomposition of this compound for hydrogen production, and how can selectivity be improved?

Key factors include:

  • Catalyst composition : Ni-based catalysts with phosphine ligands (e.g., ethyldiphenylphosphine) enhance H₂ selectivity by stabilizing intermediates .
  • Reaction phase : Vapor-phase decomposition avoids solvent interference, improving mechanistic clarity .
  • Temperature : Higher temperatures favor N₂ formation over H₂; optimal ranges (150–200°C) balance kinetics and selectivity .

Q. How do structural modifications of this compound affect its coordination chemistry with transition metals?

The ethoxy group’s electron-donating properties stabilize metal-hydrazine complexes. For Ru(II) complexes, co-ligands like ethyldiphenylphosphine improve stability and redox activity. Synthetic steps involve reacting [(RuCl₂(COD))ₓ] with hydrazine hydrate and phosphine ligands in THF under inert conditions. Characterization via ³¹P NMR and X-ray crystallography confirms octahedral geometries .

Q. Data Contradiction and Analysis

Q. Conflicting reports exist on the thermal stability of hydrazine derivatives. How can researchers resolve discrepancies in decomposition pathways?

  • Controlled experiments : Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres.
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace N₂ vs. NH₃ formation pathways .
  • Computational validation : DFT studies can reconcile experimental activation energies with proposed mechanisms (e.g., dehydroxylation vs. decarboxylation) .

Q. Methodological Recommendations

Q. What techniques characterize the thermophysical properties of this compound for propulsion applications?

  • High-pressure calorimetry : Measures heat capacity and phase transitions under rocket engine conditions.
  • Vapor pressure estimation : Use modified Antoine equations extrapolated from hydrazine data (Figure 11 in ).
  • Impulse testing : Evaluate thruster performance with capillary injectors and decomposition chambers optimized via CFD (e.g., Fluent software) .

Properties

IUPAC Name

(2-ethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJSCRPGAMICGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351649
Record name (2-Ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-29-6
Record name (2-Ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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